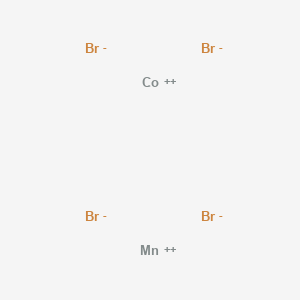
Cobalt(2+) manganese(2+) bromide (1/1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) manganese(2+) bromide (1/1/4) is an inorganic compound with the molecular formula Br₄CoMn This compound is composed of cobalt, manganese, and bromine atoms in a 1:1:4 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(2+) manganese(2+) bromide can be synthesized through the reaction of cobalt and manganese carbonates, hydroxides, or oxides with hydrobromic acid. The reaction typically involves the addition of formaldehyde, acetaldehyde, formic acid, phenol, hydrazine hydrate, ascorbic acid, oxalic acid, propionic acid, glucose, or fructose as regulators to prepare an aqueous solution of the compound .
Industrial Production Methods
In industrial settings, cobalt(2+) manganese(2+) bromide is often produced by recovering cobalt and manganese from spent lithium-ion battery cathode materials. The process involves physical pre-treatments such as grinding and sieving, followed by chemical processes like leaching, solvent extraction, and stripping. The final product is obtained by reacting the leaching solution with hydrogen bromide .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) manganese(2+) bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid, hydrogen peroxide, and various organic acids. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various cobalt and manganese bromides, oxides, and other coordination compounds .
Scientific Research Applications
Cobalt(2+) manganese(2+) bromide has several scientific research applications, including:
Catalysis: It is used as a catalyst in the production of terephthalic acid and dimethyl terephthalate from p-xylene.
Material Science:
Environmental Science: It is used in the recovery and recycling of valuable metals from spent lithium-ion batteries.
Mechanism of Action
The mechanism of action of cobalt(2+) manganese(2+) bromide involves its ability to act as a catalyst in various chemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating the conversion of reactants to products. The bromine atoms in the compound play a crucial role in stabilizing the intermediate species formed during the reactions .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) bromide (CoBr₂): Similar in composition but lacks manganese.
Manganese(II) bromide (MnBr₂): Similar in composition but lacks cobalt.
Cobalt(II) chloride (CoCl₂): Similar in structure but contains chlorine instead of bromine.
Manganese(II) chloride (MnCl₂): Similar in structure but contains chlorine instead of bromine.
Uniqueness
Cobalt(2+) manganese(2+) bromide is unique due to the presence of both cobalt and manganese in its structure, which imparts distinct catalytic properties. The combination of these two metals with bromine enhances its reactivity and stability in various chemical processes .
Properties
CAS No. |
122097-34-1 |
|---|---|
Molecular Formula |
Br4CoMn |
Molecular Weight |
433.49 g/mol |
IUPAC Name |
cobalt(2+);manganese(2+);tetrabromide |
InChI |
InChI=1S/4BrH.Co.Mn/h4*1H;;/q;;;;2*+2/p-4 |
InChI Key |
NXTZRSCVEDUAGZ-UHFFFAOYSA-J |
Canonical SMILES |
[Mn+2].[Co+2].[Br-].[Br-].[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


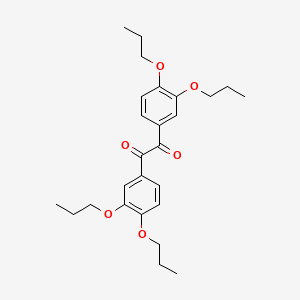
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)


![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
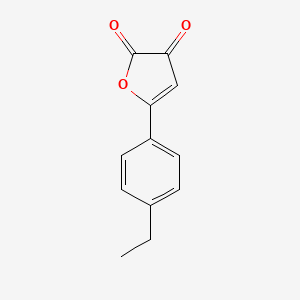
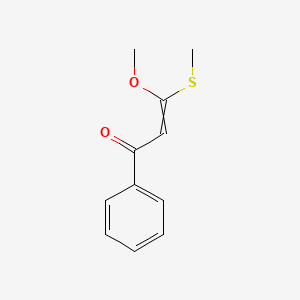


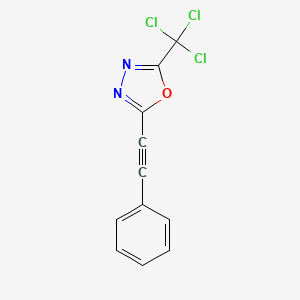
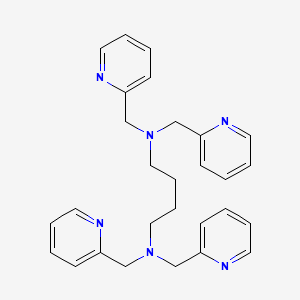
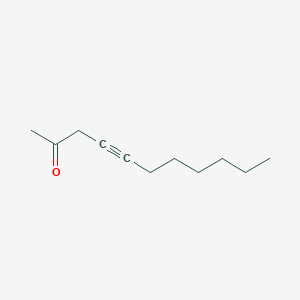
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
